molecular formula C10H12ClNO B6275736 1-(7-methyl-1-benzofuran-5-yl)methanamine hydrochloride CAS No. 2763777-12-2

1-(7-methyl-1-benzofuran-5-yl)methanamine hydrochloride

Cat. No. B6275736
CAS RN: 2763777-12-2
M. Wt: 197.7
InChI Key:
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Description

1-(7-methyl-1-benzofuran-5-yl)methanamine hydrochloride (MBH) is an organic compound that is used in a variety of scientific research applications. MBH is a white crystalline solid with a molecular weight of 182.69 g/mol, and it has a melting point of 135-140°C. MBH is a derivative of the benzofuran class of compounds, and it has a variety of biochemical and physiological effects on the body.

Scientific Research Applications

1-(7-methyl-1-benzofuran-5-yl)methanamine hydrochloride is used in a variety of scientific research applications. It has been used to study the effects of different drugs on the body, as well as to investigate the role of certain enzymes in biochemical pathways. 1-(7-methyl-1-benzofuran-5-yl)methanamine hydrochloride has also been used to study the effects of certain hormones on the body, as well as to investigate the role of certain proteins in cellular processes.

Mechanism of Action

1-(7-methyl-1-benzofuran-5-yl)methanamine hydrochloride binds to certain receptors in the body, which triggers a cascade of biochemical reactions. These reactions can lead to the activation of certain enzymes, the release of certain hormones, or the activation of certain proteins. The exact mechanism of action of 1-(7-methyl-1-benzofuran-5-yl)methanamine hydrochloride is still under investigation.
Biochemical and Physiological Effects
1-(7-methyl-1-benzofuran-5-yl)methanamine hydrochloride has a variety of biochemical and physiological effects on the body. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects. It has also been shown to have a variety of effects on the cardiovascular system, including the regulation of blood pressure and the reduction of cholesterol levels.

Advantages and Limitations for Lab Experiments

1-(7-methyl-1-benzofuran-5-yl)methanamine hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be easily purified using recrystallization. Additionally, 1-(7-methyl-1-benzofuran-5-yl)methanamine hydrochloride has a variety of biochemical and physiological effects, making it a useful tool for studying the effects of different drugs on the body. However, 1-(7-methyl-1-benzofuran-5-yl)methanamine hydrochloride has some limitations for laboratory experiments. It is not very soluble in water, and it is not very stable in the presence of light or heat.

Future Directions

There are a variety of potential future directions for 1-(7-methyl-1-benzofuran-5-yl)methanamine hydrochloride research. One potential direction is to investigate the effects of 1-(7-methyl-1-benzofuran-5-yl)methanamine hydrochloride on other biochemical pathways and physiological processes. Additionally, further research could be conducted to explore the potential therapeutic applications of 1-(7-methyl-1-benzofuran-5-yl)methanamine hydrochloride, such as its use in the treatment of certain diseases. Additionally, further research could be conducted to investigate the effects of 1-(7-methyl-1-benzofuran-5-yl)methanamine hydrochloride on the development and function of certain organs. Finally, further research could be conducted to investigate the potential adverse effects of 1-(7-methyl-1-benzofuran-5-yl)methanamine hydrochloride on the body.

Synthesis Methods

1-(7-methyl-1-benzofuran-5-yl)methanamine hydrochloride can be synthesized through a three-step process. The first step involves the reaction of 7-methylbenzofuran with methylamine hydrochloride in the presence of a base such as sodium hydroxide. This reaction yields a mixture of the desired 1-(7-methyl-1-benzofuran-5-yl)methanamine hydrochloride and the by-product 7-methylbenzofuran hydrochloride. The second step involves the separation of the two compounds through crystallization. The third step involves the purification of the 1-(7-methyl-1-benzofuran-5-yl)methanamine hydrochloride through recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(7-methyl-1-benzofuran-5-yl)methanamine hydrochloride involves the reaction of 7-methyl-1-benzofuran-5-carboxaldehyde with methylamine followed by reduction of the resulting imine to the amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "7-methyl-1-benzofuran-5-carboxaldehyde", "methylamine", "sodium cyanoborohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: React 7-methyl-1-benzofuran-5-carboxaldehyde with excess methylamine in ethanol to form the imine intermediate.", "Step 2: Add sodium cyanoborohydride to the reaction mixture to reduce the imine to the amine.", "Step 3: Quench the reaction with water and extract the amine product with dichloromethane.", "Step 4: React the amine product with hydrochloric acid to form the hydrochloride salt.", "Step 5: Isolate the product by filtration and drying." ] }

CAS RN

2763777-12-2

Molecular Formula

C10H12ClNO

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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